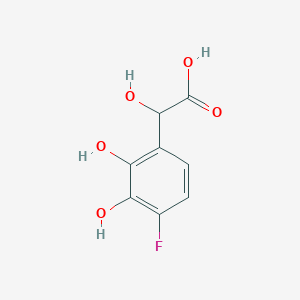
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI)
概要
説明
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) is an organic compound with a unique structure that includes a fluorine atom, two hydroxyl groups, and a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated precursors and hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the desired chemical transformations .
化学反応の分析
Types of Reactions
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring .
科学的研究の応用
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl groups and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
- Methyl (4-fluoro-2,3-dihydroxyphenyl)(oxo)acetate
- (6-Bromo-4-fluoro-2,3-dihydroxyphenyl)acetonitrile
Uniqueness
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl groups and a fluorine atom on the phenyl ring, along with the hydroxyacetic acid moiety, makes it a versatile compound for various applications .
特性
CAS番号 |
152354-23-9 |
|---|---|
分子式 |
C8H7FO5 |
分子量 |
202.14 g/mol |
IUPAC名 |
2-(4-fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2,6,10-12H,(H,13,14) |
InChIキー |
OKHIKQGPFJQQHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
正規SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
同義語 |
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













